[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
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Overview
Description
6-Hydroxy-flavin adenine dinucleotide (6-hydroxy-FAD) is a modified form of flavin adenine dinucleotide (FAD), a crucial cofactor involved in various biological redox reactions. The addition of a hydroxyl group at the sixth position of the isoalloxazine ring in FAD results in 6-hydroxy-FAD, which exhibits unique biochemical properties and functions. This compound plays a significant role in the regulation of ferroptosis, a form of regulated cell death characterized by the accumulation of iron-dependent lipid peroxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-FAD involves the hydroxylation of FAD. One common method is the enzymatic conversion of FAD to 6-hydroxy-FAD using flavokinase and FAD synthetase from Brevibacterium ammoniagenes . The process begins with the conversion of 6-hydroxy-riboflavin to the dinucleotide form, followed by purification steps to obtain the final product.
Industrial Production Methods
Industrial production of 6-hydroxy-FAD can be achieved through biotechnological methods, leveraging genetically engineered microorganisms to overexpress the necessary enzymes for FAD hydroxylation. This approach ensures a high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-FAD undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structure, which allows it to participate in redox processes and interact with different substrates.
Common Reagents and Conditions
Common reagents used in reactions involving 6-hydroxy-FAD include oxygen, NADPH, and various substrates such as p-hydroxybenzoate . The reactions typically occur under mild conditions, with the enzyme para-hydroxybenzoate hydroxylase playing a crucial role in catalyzing these processes.
Major Products Formed
The major products formed from reactions involving 6-hydroxy-FAD depend on the specific substrates and conditions used. For example, the hydroxylation of p-hydroxybenzoate by 6-hydroxy-FAD results in the formation of hydroxybenzoate derivatives .
Scientific Research Applications
6-Hydroxy-FAD has numerous scientific research applications across various fields:
Mechanism of Action
6-Hydroxy-FAD exerts its effects by acting as a cofactor for ferroptosis suppressor protein 1 (FSP1). Upon binding to FSP1, FAD is converted to 6-hydroxy-FAD, which enhances the catalytic activity of FSP1 and promotes the reduction of ubiquinone to ubiquinol . This process inhibits ferroptosis by preventing the accumulation of lipid peroxides, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
6-Hydroxy-FAD is unique compared to other flavin nucleotides due to its additional hydroxyl group, which imparts distinct biochemical properties. Similar compounds include:
Flavin adenine dinucleotide (FAD): The parent compound, lacking the hydroxyl group at the sixth position.
Flavin mononucleotide (FMN): Another flavin derivative involved in redox reactions but with different structural and functional properties.
Riboflavin (Vitamin B2): The precursor to both FAD and FMN, essential for various metabolic processes.
Properties
CAS No. |
52301-43-6 |
---|---|
Molecular Formula |
C27H30N9O16P2-3 |
Molecular Weight |
798.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4,6-dioxo-3H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O16P2/c1-9-3-11-15(18(39)10(9)2)32-17-24(33-27(44)34-25(17)43)35(11)4-12(37)19(40)13(38)5-49-53(45,46)52-54(47,48)50-6-14-20(41)21(42)26(51-14)36-8-31-16-22(28)29-7-30-23(16)36/h3,7-8,12-14,19-21,26,37-38,40-42H,4-6H2,1-2H3,(H,45,46)(H,47,48)(H2,28,29,30)(H2,33,34,43,44)/p-3/t12-,13+,14+,19-,20+,21+,26+/m0/s1 |
InChI Key |
UEPZLIXOILSTAA-OKXKTURISA-K |
Isomeric SMILES |
CC1=C(C(=O)C2=NC3=C(N=C(NC3=O)[O-])N(C2=C1)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
SMILES |
CC1=C(C(=O)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=O)C2=NC3=C(N=C(NC3=O)[O-])N(C2=C1)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
Synonyms |
6-hydroxy-FAD 6-OH-FAD |
Origin of Product |
United States |
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